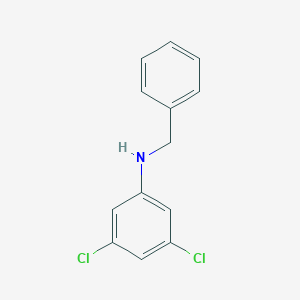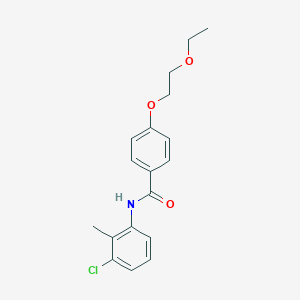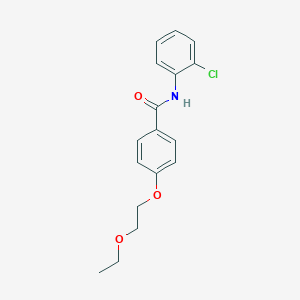![molecular formula C19H22N2O2 B266988 N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B266988.png)
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies for the treatment of psoriasis, psoriatic arthritis, and lupus.
Mecanismo De Acción
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide exerts its therapeutic effect by inhibiting the activity of TYK2 and JAK1 kinases, which are involved in the signaling pathways of several cytokines that play a role in autoimmune diseases. By inhibiting these kinases, N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells that contribute to the development of autoimmune diseases.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-γ in preclinical models of autoimmune diseases. This compound also reduces the activation of immune cells such as T cells and B cells, which play a role in the development of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide in lab experiments is its selectivity for TYK2 and JAK1 kinases, which reduces the risk of off-target effects. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several potential future directions for the development of N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide. One possible direction is the development of combination therapies that target multiple cytokine signaling pathways to achieve a more comprehensive therapeutic effect. Another possible direction is the exploration of N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide for the treatment of other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more potent and selective inhibitors of TYK2 and JAK1 kinases may lead to the development of more effective treatments for autoimmune diseases.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This intermediate is then reacted with phenylacetic acid and sec-butylamine to form the target compound.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide has been extensively studied in preclinical models for the treatment of autoimmune diseases. In vitro studies have shown that this compound selectively inhibits the activity of the TYK2 and JAK1 kinases, which are involved in the signaling pathways of several cytokines that play a role in autoimmune diseases.
Propiedades
Nombre del producto |
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-butan-2-yl-4-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-14(2)20-19(23)16-9-11-17(12-10-16)21-18(22)13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,20,23)(H,21,22) |
Clave InChI |
KRYZCDARBMXEHW-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
SMILES canónico |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



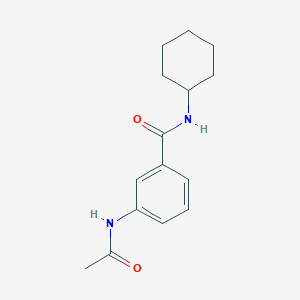
![N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B266906.png)
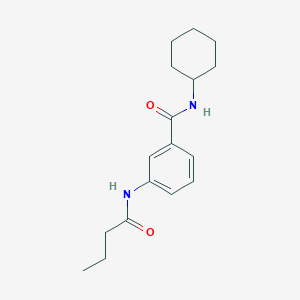
![4-isopropoxy-N-{2-[(4-isopropoxybenzoyl)amino]phenyl}benzamide](/img/structure/B266912.png)
![N-(2-furylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B266918.png)
![(2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine](/img/structure/B266922.png)
![N-(2,4-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B266924.png)
![2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B266926.png)
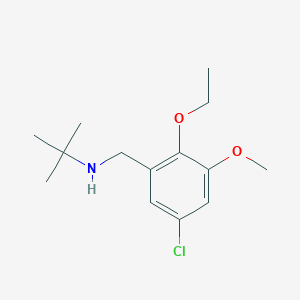
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B266946.png)
![N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B266947.png)
